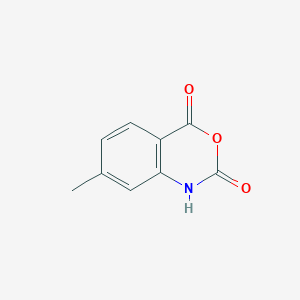

4-Methyl-isatoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHSJGKIFDLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497703 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-11-5 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methylisatoic Anhydride

Introduction

4-Methylisatoic anhydride (CAS 63480-11-5), systematically named 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1] As a derivative of isatoic anhydride, it serves as a versatile and highly reactive building block, particularly in the construction of fused heterocyclic systems. Its structure, featuring a strained N-carboxyanhydride fused to a toluene backbone, endows it with a unique reactivity profile dominated by nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, mechanistic pathways, and key applications, with a focus on its utility in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.[2][3][4]

Physicochemical and Spectroscopic Profile

The physical and chemical identity of 4-Methylisatoic anhydride is fundamental to its handling and application in synthesis. The methyl group on the aromatic ring subtly influences its properties compared to the parent isatoic anhydride.

Chemical Identity and Properties

Key identifying information and physical properties are summarized below. The compound is typically a solid at room temperature and should be stored in a dry environment to prevent hydrolysis.

| Property | Value | Source(s) |

| CAS Number | 63480-11-5 | [1][5][6] |

| Molecular Formula | C₉H₇NO₃ | [1][5] |

| Molecular Weight | 177.16 g/mol | [1][5] |

| IUPAC Name | 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |

| Appearance | Solid | N/A |

| Melting Point | 228 °C (with decomposition) | [1][7] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [7] |

| Storage | Inert atmosphere, Room Temperature | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-Methylisatoic anhydride. While specific spectra are proprietary, the expected characteristics can be reliably predicted based on its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-8.0 ppm). The substitution pattern will lead to distinct splitting (e.g., a singlet, a doublet, and a doublet of doublets). Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm. Amide Proton (N-H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically between 148-165 ppm, corresponding to the carbamate and anhydride carbonyls. Aromatic Carbons (Ar-C): Six signals in the aromatic region (~115-145 ppm), four of which are protonated (CH) and two are quaternary (C). Methyl Carbon (-CH₃): A single signal in the aliphatic region, ~20-22 ppm. |

| Infrared (IR) | N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹. C=O Stretches: Two strong, characteristic carbonyl absorption bands around 1770 cm⁻¹ (anhydride) and 1720 cm⁻¹ (carbamate), indicative of the anhydride moiety. C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ range, typical for the aromatic ring. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight. Fragmentation: A characteristic loss of CO₂ (44 Da) to give a fragment at m/z = 133 is expected upon ionization, reflecting the lability of the anhydride structure. |

Core Reactivity and Mechanistic Insights

The chemistry of 4-Methylisatoic anhydride is governed by the high electrophilicity of its two carbonyl carbons, making it an excellent acylating agent. Nucleophilic attack invariably leads to the irreversible opening of the heterocyclic ring, a process driven by the release of ring strain and the formation of stable carbon dioxide.[8]

The Mechanism of Nucleophilic Acyl Substitution

The reaction with a generic nucleophile (Nu-H) proceeds via a nucleophilic addition-elimination mechanism. The causality is clear: the nucleophile preferentially attacks one of the two electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond, which ultimately leads to decarboxylation and the formation of a substituted 2-amino-4-methylbenzoic acid derivative.

Caption: General mechanism of nucleophilic attack on 4-Methylisatoic anhydride.

Key Reactions and Experimental Protocols

The reaction with primary or secondary amines is one of the most important transformations of 4-Methylisatoic anhydride, providing direct access to N-substituted 2-amino-4-methylbenzamides. These products are crucial intermediates for the synthesis of quinazolinones and other pharmacologically active heterocycles.[2][3] The reaction is typically rapid and exothermic.

Protocol: Synthesis of N-benzyl-2-amino-4-methylbenzamide This protocol is a self-validating system; the reaction progress can be monitored by the cessation of CO₂ evolution and confirmed by TLC analysis.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-isatoic anhydride (1.77 g, 10 mmol).

-

Solvent: Add a suitable aprotic solvent, such as acetonitrile or THF (30 mL).

-

Reagent Addition: While stirring, add benzylamine (1.09 mL, 10 mmol) dropwise at room temperature. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The reaction is driven by the high nucleophilicity of the amine.

-

Reaction: Stir the mixture at room temperature. Effervescence (CO₂) should be observed. The reaction is typically complete within 1-3 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting anhydride spot disappears.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield the pure N-benzyl-2-amino-4-methylbenzamide.

Reaction with alcohols (alcoholysis) or water (hydrolysis) follows a similar mechanistic pathway to aminolysis, yielding the corresponding esters (2-amino-4-methylbenzoates) or the carboxylic acid (2-amino-4-methylbenzoic acid), respectively, along with CO₂.[8][9] These reactions are generally slower than aminolysis due to the lower nucleophilicity of alcohols and water and may require mild heating or catalysis.[10]

Applications in Synthetic Chemistry

The primary utility of 4-Methylisatoic anhydride lies in its role as a precursor to complex molecular architectures, particularly in drug discovery.

Synthesis of Quinazolinones

Quinazolinones are a class of fused heterocycles that form the core of numerous approved drugs with diverse activities (e.g., anticonvulsant, anti-inflammatory, anticancer). 4-Methylisatoic anhydride is an ideal starting material for their synthesis via multicomponent reactions.[2][3][4]

A common strategy involves a one-pot, three-component reaction between this compound, a primary amine, and an aldehyde.[11] This powerful approach rapidly builds molecular complexity.

Caption: Workflow for the synthesis of quinazolinones.

This synthetic route is highly valued for its atom economy and operational simplicity, aligning with the principles of green chemistry.[2]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of 4-Methylisatoic anhydride is paramount for laboratory safety. The information below is based on the general class of isatoic anhydrides.

| Hazard Category | Precautionary Measures |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood. |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling. |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. |

| Ingestion | May be harmful if swallowed. Do not ingest. |

| Reactivity | Reacts with water and strong bases. Incompatible with strong oxidizing agents. |

| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7] |

Conclusion

4-Methylisatoic anhydride is a powerful synthetic intermediate whose chemical properties are defined by its inherent ring strain and electrophilicity. Its predictable reactivity with a wide range of nucleophiles, particularly amines, makes it an invaluable tool for the efficient synthesis of 2-aminobenzamide derivatives and, by extension, the medicinally important quinazolinone scaffold. A thorough understanding of its reactivity, combined with appropriate safety protocols, enables researchers to leverage this versatile building block for the rapid development of novel chemical entities.

References

- 1. 63480-11-5 | CAS DataBase [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | 63480-11-5 [chemicalbook.com]

- 7. This compound CAS#: 63480-11-5 [m.chemicalbook.com]

- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Versatility of a Core Heterocyclic Synthon

An In-Depth Technical Guide to 4-Methyl-isatoic Anhydride (CAS 63480-11-5) for Advanced Chemical Synthesis

This compound, also known as 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted derivative of isatoic anhydride.[1][2] These heterocyclic compounds serve as indispensable building blocks in modern organic and medicinal chemistry.[1][3] Their significance lies in their unique reactivity, particularly as stable and versatile precursors to 2-aminobenzoic acid derivatives. The anhydride moiety, upon reaction with nucleophiles, readily undergoes a ring-opening reaction, often accompanied by the extrusion of carbon dioxide to generate highly reactive intermediates.[3][4] This reactivity profile makes this compound an exceptionally valuable starting material for the synthesis of a wide array of complex molecular scaffolds, most notably quinazolines and quinazolinones, which are prevalent in numerous pharmaceutically active compounds.[3][5] This guide provides an in-depth exploration of its properties, synthesis, core reactivity, and strategic applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 63480-11-5 | [6][7] |

| Molecular Formula | C₉H₇NO₃ | [6] |

| Molecular Weight | 177.16 g/mol | [6][7] |

| Appearance | White to pale yellow solid | [8] |

| Melting Point | 228 °C (decomposes) | [9] |

| Density | ~1.335 g/cm³ (Predicted) | [9] |

| Storage Temperature | Room Temperature, under inert atmosphere | [9] |

Spectroscopic Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets in the ~7.0-8.0 ppm range), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | Aromatic carbons (~115-140 ppm), a methyl carbon (~20 ppm), and two carbonyl carbons (~150-165 ppm). |

| IR Spectroscopy | Characteristic N-H stretching (~3200-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and two distinct anhydride C=O stretching bands (~1770 cm⁻¹ and ~1730 cm⁻¹). |

| Mass Spectrometry (EI-MS) | A molecular ion (M+) peak at m/z = 177. Fragmentation may show the loss of CO₂ (m/z = 133) and subsequent fragments.[12] |

Synthesis of this compound

The most common and established method for synthesizing isatoic anhydrides involves the cyclization of the corresponding anthranilic acid using phosgene or a phosgene equivalent.[4][13] This approach is adaptable for preparing the 4-methyl derivative from 2-amino-5-methylbenzoic acid.

Protocol 1: Synthesis via Phosgenation of 2-Amino-5-methylbenzoic Acid

This protocol is adapted from the general procedure for isatoic anhydride synthesis.[13]

Causality and Experimental Rationale:

-

Acidic Solution: The reaction is initiated in an acidic aqueous solution to protonate the starting anthranilic acid, ensuring its solubility.

-

Phosgene as Cyclizing Agent: Phosgene (COCl₂) acts as a dicarbonyl equivalent. It first reacts with the amino group to form an N-carboxychloride intermediate, which then undergoes intramolecular cyclization with the adjacent carboxylic acid group to form the stable six-membered anhydride ring, eliminating HCl.

-

Temperature Control: The reaction is exothermic. Maintaining the temperature below 50°C is crucial to prevent side reactions and decomposition of the product.[13]

-

Staged Reaction: The reaction often proceeds in stages, with the product precipitating as it forms. Collecting the product in multiple crops and re-subjecting the mother liquor to phosgene ensures a higher overall yield.[13]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 mole equivalent of 2-amino-5-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

-

Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer, a gas inlet tube with a sintered glass tip, and a gas outlet connected to a scrubber (e.g., containing concentrated ammonium hydroxide).

-

Phosgenation: While stirring vigorously, introduce a steady stream of phosgene gas into the solution. The product will begin to precipitate.

-

Temperature Management: Monitor the internal temperature and regulate the phosgene flow to keep it below 50°C. Continue the gas flow for 2-4 hours or until the rate of absorption significantly decreases.[13]

-

First Crop Isolation: Purge the flask with air to remove residual phosgene. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Subsequent Crops: Return the filtrate to the reaction flask and resume the passage of phosgene to precipitate a second crop of the product.

-

Drying: Dry the combined product in air and then in an oven at 100°C. The material is typically pure enough for subsequent use.

Core Reactivity: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound stems from its predictable reactivity with nucleophiles. The key transformation involves the nucleophilic attack at one of the carbonyl carbons, leading to the opening of the heterocyclic ring.

Mechanism with Primary Amines and Aldehydes (Three-Component Reaction)

The reaction with primary amines is particularly powerful. The initial ring-opening and subsequent decarboxylation generate a 2-amino-N-substituted-benzamide intermediate. In the presence of an aldehyde, this intermediate can undergo condensation and cyclization in a one-pot fashion to yield 2,3-disubstituted-quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[14][15][16]

References

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. This compound | 63480-11-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. scbt.com [scbt.com]

- 7. 63480-11-5 | CAS DataBase [m.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound CAS#: 63480-11-5 [m.chemicalbook.com]

- 10. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and formula of 4-Methyl-isatoic anhydride.

An In-Depth Technical Guide to 4-Methyl-isatoic Anhydride: Structure, Synthesis, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS RN: 63480-11-5), a derivative of the versatile heterocyclic compound isatoic anhydride, serves as a pivotal building block in modern synthetic organic chemistry. Its unique bifunctional nature, combining a reactive anhydride with a masked amino group, makes it an invaluable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, particularly quinazolinones and related scaffolds of significant pharmaceutical interest. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, in-depth spectroscopic characterization, and core chemical reactivity. The narrative emphasizes the mechanistic principles that govern its utility and highlights its role in the landscape of drug discovery and development, offering researchers and scientists a practical and authoritative resource.

Molecular Identity and Physicochemical Properties

This compound, systematically named 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, possesses a fused heterocyclic ring system. The core structure consists of a benzene ring fused to a 1,3-oxazinane-2,4-dione ring. The methyl group at position 4 of the isatoic anhydride core (which corresponds to position 6 on the full IUPAC name) subtly modulates the electronic properties and reactivity of the molecule compared to its parent compound.

Below is a diagram illustrating the molecular structure with standard atom numbering for the benzoxazine ring system.

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

The Structural Context: 4-Methyl-isatoic Anhydride

This compound belongs to the family of benzoxazinediones. The introduction of a methyl group at the 4-position of the aromatic ring introduces specific electronic and steric effects that are expected to manifest in its spectroscopic signatures. Understanding these nuances is critical for unambiguous characterization and for predicting its reactivity and potential as a building block in drug discovery.

Molecular Structure and Numbering

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Experimental Protocol: Acquiring High-Quality NMR Data

The choice of solvent and experimental parameters is crucial for obtaining a clean and interpretable NMR spectrum.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for isatoic anhydrides due to its excellent dissolving power. Deuterated chloroform (CDCl₃) can also be used.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is usually sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to produce a spectrum with single lines for each unique carbon atom.

-

A larger number of scans is required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

The spectral width should cover the expected range for carbonyl and aromatic carbons (e.g., 0-200 ppm).

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's proton signals.

-

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve closely spaced peaks, a common feature in the aromatic region of substituted benzene rings.

-

Proton Decoupling in ¹³C NMR: Decoupling the protons simplifies the ¹³C spectrum by removing C-H coupling, resulting in a single peak for each carbon environment. This greatly aids in the identification and counting of unique carbon atoms.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the N-H proton of the anhydride ring, and the methyl group protons.

Predicted ¹H NMR Data for this compound (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 1H | N-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.1 | s | 1H | Ar-H |

| ~2.4 | s | 3H | -CH₃ |

Interpretation:

-

N-H Proton: The N-H proton of the isatoic anhydride ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~11.8 ppm), similar to the parent isatoic anhydride.

-

Aromatic Protons: The substitution pattern on the aromatic ring will give rise to a distinct splitting pattern. The protons on the substituted ring are expected in the range of 7.0-8.0 ppm. The exact shifts and coupling constants will depend on the electronic effects of the anhydride and methyl groups.

-

Methyl Protons: The methyl group protons will appear as a sharp singlet at approximately 2.4 ppm, a typical region for methyl groups attached to an aromatic ring.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (Carbamate) |

| ~148 | C=O (Anhydride) |

| ~140-110 | Aromatic Carbons |

| ~21 | -CH₃ |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carbamate carbonyl will likely appear at a slightly higher field (~163 ppm) compared to the anhydride carbonyl (~148 ppm).

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the methyl group will be shifted downfield due to the substitution.

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around 21 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key features will be the carbonyl and N-H stretching vibrations.

Experimental Protocol: Sample Preparation for FTIR

The choice of sampling technique depends on the physical state of the sample. For a solid compound like this compound, the KBr pellet method is a common and effective choice.

Methodology (KBr Pellet):

-

Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. KBr is transparent in the IR region.

-

Pellet Formation: The mixture is then compressed under high pressure in a pellet press to form a thin, transparent disc.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Causality Behind Experimental Choices:

-

Anhydrous KBr: It is crucial to use dry KBr as water exhibits a strong, broad absorption in the IR spectrum which can obscure important sample signals.

-

Fine Grinding: Grinding the sample to a fine powder minimizes light scattering, leading to a higher quality spectrum with sharper peaks.

-

Transparency of Pellet: A transparent or translucent pellet ensures that a sufficient amount of IR radiation passes through the sample to the detector.

Expected IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the N-H bond.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~1760 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1715 | Strong | Symmetric C=O Stretch (Carbamate) |

| ~1610, 1580 | Medium | C=C Aromatic Ring Stretch |

| ~1300-1000 | Strong | C-O Stretch |

Interpretation:

-

N-H Stretching: A broad absorption around 3200 cm⁻¹ is characteristic of the N-H stretching vibration.

-

Carbonyl Stretching: Isatoic anhydrides typically show two distinct carbonyl stretching bands due to the asymmetric and symmetric vibrations of the coupled carbonyl groups.[1] The higher frequency band is attributed to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch.

-

Aromatic C=C Stretching: Absorptions in the 1610-1580 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching: A strong band in the 1300-1000 cm⁻¹ region is expected for the C-O stretching vibrations of the anhydride group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Causality Behind Experimental Choices:

-

High Vacuum: A high vacuum environment is necessary to prevent collisions between ions and gas molecules, which would interfere with their flight path to the detector.

-

70 eV Electron Beam: This is a standard energy for EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, allowing for the comparison of spectra with library databases.[2]

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound (C₉H₇NO₃) is expected to show a molecular ion peak corresponding to its molecular weight (177.16 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragments.

Predicted Mass Spectrum Data for this compound:

| m/z | Proposed Fragment |

| 177 | [M]⁺• (Molecular Ion) |

| 133 | [M - CO₂]⁺• |

| 105 | [M - CO₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway:

Caption: Proposed fragmentation pathway of this compound in EI-MS.

-

Molecular Ion (m/z 177): The presence of a peak at m/z 177 would confirm the molecular weight of the compound.

-

Loss of Carbon Dioxide (m/z 133): A common fragmentation pathway for isatoic anhydrides is the loss of a molecule of carbon dioxide (CO₂) from the anhydride moiety, leading to a fragment at [M - 44]⁺•.

-

Subsequent Loss of Carbon Monoxide (m/z 105): The fragment at m/z 133 can then lose a molecule of carbon monoxide (CO), resulting in a fragment at [M - 44 - 28]⁺.

-

Further Fragmentation: Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 77.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by drawing comparisons with related structures, researchers can confidently characterize this important synthetic intermediate. The detailed experimental protocols and interpretations of the expected spectral features serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel organic compounds.

References

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-isatoic Anhydride

Introduction: The Role and Importance of 4-Methyl-isatoic Anhydride Solubility

This compound (4-MIA), also known as 1-methyl-3,1-benzoxazine-2,4-dione, is a versatile heterocyclic compound serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility as a reactive building block is fundamental in drug development and the creation of novel materials.[3] The anhydride moiety makes it a potent acylating agent, particularly for forming complex molecular structures.[2][4]

A thorough understanding of the solubility profile of 4-MIA is paramount for any researcher or process chemist. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes like crystallization. For drug development professionals, solubility is a cornerstone of formulation, directly impacting bioavailability and the ultimate efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical principles governing 4-MIA's solubility, a practical protocol for its experimental determination, and a detailed profile of its solubility in common laboratory solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that a solution will form when the Gibbs free energy of the system decreases. This is often simplified by the empirical rule "like dissolves like," which relates solubility to the polarity of the solute and solvent molecules.[5][6]

Molecular Structure and Polarity of this compound: 4-MIA (C₉H₇NO₃, Molar Mass: 177.16 g/mol ) possesses a moderately polar structure.[1][7] Key features influencing its solubility include:

-

The Benzoxazine-dione Ring: This heterocyclic core contains polar carbonyl (C=O) and ether (C-O-C) functionalities, which can act as hydrogen bond acceptors.

-

The N-Methyl Group: The methyl group attached to the nitrogen atom adds a degree of non-polar character and sterically hinders potential hydrogen bonding at the nitrogen site.[1][2]

-

The Aromatic Ring: The benzene ring is inherently non-polar and contributes to van der Waals interactions.

Based on this structure, 4-MIA is expected to exhibit favorable solubility in polar aprotic solvents that can interact with its polar groups without the competing hydrogen-bond-donating properties of protic solvents. Its solubility in non-polar solvents is likely to be limited, while solubility in polar protic solvents like water will be modest, potentially increasing with changes in pH that could induce hydrolysis of the anhydride ring.[2]

Experimental Determination of Equilibrium Solubility

To ensure reproducible and accurate data, a standardized protocol is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it is reliable and widely used in the pharmaceutical industry.[8][9] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.[8][10]

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-MIA in a given solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (Purity ≥ 98%)[3]

-

Selected solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Vials: Add an excess amount of 4-MIA to each scintillation vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating that saturation has been achieved.[8] A common starting point is to add ~50 mg of solid to 5 mL of the solvent.

-

Solvent Addition: Accurately pipette 5.0 mL of the selected solvent into each vial containing the solid 4-MIA.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C and a moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the suspended solid settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Sample Dilution: Based on an estimated solubility, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification (HPLC-UV): Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically suitable. Monitor the absorbance at a relevant wavelength for 4-MIA.

-

Calculation: Determine the concentration of 4-MIA in the diluted sample by comparing its peak area to a standard calibration curve. Back-calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in mg/mL or g/L.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Solubility Profile of this compound

While comprehensive, publicly available solubility data for 4-MIA is limited, a qualitative and semi-quantitative profile can be constructed based on the known properties of the parent compound, isatoic anhydride, and general principles of organic chemistry.[11][12] The N-methyl group in 4-MIA slightly increases its lipophilicity compared to the unsubstituted isatoic anhydride.

Table 1: Estimated Solubility Profile of this compound in Common Lab Solvents at ~25°C

| Solvent | Solvent Class | Polarity Index | Expected Solubility | Rationale & Notes |

| Water | Polar Protic | 10.2 | Sparingly Soluble | Limited by non-polar aromatic ring and methyl group. Anhydride is susceptible to slow hydrolysis.[2] |

| Methanol | Polar Protic | 5.1 | Soluble | Capable of hydrogen bonding. The parent isatoic anhydride is soluble in hot alcohol.[11][12] |

| Ethanol | Polar Protic | 4.3 | Soluble | Similar to methanol; good solvation properties for moderately polar compounds.[11] |

| Acetone | Polar Aprotic | 5.1 | Very Soluble | Strong dipole-dipole interactions with the anhydride ring. Parent isatoic anhydride is miscible.[11][12] |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Soluble | Good solvent for moderately polar organic molecules.[11] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | High polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Soluble | Moderately polar ether, effective at solvating the compound. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Soluble | Good balance of polarity for compounds like 4-MIA.[11] |

| Dichloromethane (DCM) | Non-Polar | 3.1 | Moderately Soluble | Can solvate the molecule, but less effectively than more polar aprotics. |

| Toluene | Non-Polar | 2.4 | Sparingly Soluble | Dominated by non-polar interactions, insufficient to break the crystal lattice effectively. |

| Hexanes | Non-Polar | 0.1 | Insoluble | Lacks the polarity needed to dissolve the polar functional groups of 4-MIA. |

Discussion and Interpretation

The solubility profile in Table 1 aligns with theoretical principles. 4-MIA demonstrates the highest solubility in polar aprotic solvents like DMSO, DMF, and acetone. These solvents have strong dipole moments that can effectively solvate the polar carbonyl groups of the anhydride ring system without interfering via hydrogen bond donation.

Solubility in polar protic solvents like methanol and ethanol is also significant. While these solvents can donate hydrogen bonds, which could potentially lead to solvolysis over time, their ability to both accept and donate hydrogen bonds allows for effective solvation.

As expected, solubility diminishes significantly in non-polar solvents such as toluene and hexanes. The energy gained from weak van der Waals interactions between the solvent and the non-polar regions of 4-MIA is insufficient to overcome the strong intermolecular forces within the compound's crystal lattice.

The case of water is particularly important for biological and formulation applications. 4-MIA is expected to be sparingly soluble in neutral water.[2] However, it's critical to note that the anhydride functionality is susceptible to hydrolysis, especially under basic or acidic conditions, which would convert it to the more soluble N-methyl-anthranilic acid. This reactivity must be considered when working in aqueous media.[2]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is highly soluble in polar aprotic solvents and shows good solubility in polar protic solvents. Its solubility is limited in non-polar media and aqueous solutions at neutral pH. This technical guide provides the foundational knowledge and practical methodology for researchers to confidently work with 4-MIA, enabling informed solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes and accelerating development timelines.

References

- 1. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10328-92-4: N-Methylisatoic anhydride | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-methylisatoic anhydride | 10328-92-4 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. uspnf.com [uspnf.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-isatoic Anhydride from 4-Methyl-anthranilic Acid

Abstract

This technical guide provides a detailed exploration of the synthesis of 4-Methyl-isatoic anhydride, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document delineates the underlying chemical principles, offers a robust, field-proven experimental protocol, and outlines essential safety and analytical validation procedures. Designed for researchers, chemists, and drug development professionals, this whitepaper emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability. The synthesis is approached via the cyclization of 4-methyl-anthranilic acid using triphosgene as a safe and efficient phosgene surrogate.

Introduction and Significance

Isatoic anhydrides, formally 1H-benzo[d][1][2]oxazine-2,4-diones, are highly versatile intermediates in organic synthesis.[1][3] Their strained heterocyclic ring is susceptible to nucleophilic attack, making them ideal precursors for a diverse array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and various alkaloids.[1][3][4] The featured compound, this compound (C₉H₇NO₃, MW: 177.16 g/mol ), incorporates a methyl group on the benzene ring, which modulates the electronic properties and steric profile of the resulting derivatives, offering a valuable tool for fine-tuning the pharmacological or material properties of target molecules.[5][6]

This guide focuses on a reliable and scalable synthetic route from 4-methyl-anthranilic acid, employing triphosgene as the cyclizing agent. This choice reflects a modern approach that prioritizes safety and ease of handling over the use of highly toxic phosgene gas without compromising yield or purity.[7][8]

Reaction Mechanism and Scientific Rationale

The conversion of an anthranilic acid to an isatoic anhydride is fundamentally an intramolecular condensation reaction. The process involves the formation of two key bonds: a carbamate linkage from the amino group and an ester linkage from the carboxylic acid group, both derived from a single carbonyl source.

Choice of Reagent: Triphosgene as a Phosgene Equivalent

While gaseous phosgene (COCl₂) is the classic reagent for this transformation, its extreme toxicity and difficult handling present significant laboratory hazards.[9][10] Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient in situ source of phosgene.[7][8] In the presence of a nucleophile or upon gentle heating, one molecule of triphosgene decomposes into three molecules of phosgene, delivering the reactive species in a controlled manner directly within the reaction medium.

Mechanistic Pathway:

-

Activation & Nucleophilic Attack: The synthesis commences with the nucleophilic attack of the amino group of 4-methyl-anthranilic acid on a carbonyl carbon of phosgene (generated from triphosgene).

-

Formation of N-Carboxyanhydride Intermediate: This initial reaction forms an N-chloroformyl amino acid intermediate.

-

Intramolecular Cyclization: The carboxyl group within the same molecule then acts as an intramolecular nucleophile, attacking the newly formed acyl chloride moiety.

-

Ring Closure and Elimination: This attack leads to the closure of the six-membered heterocyclic ring and the elimination of a molecule of hydrogen chloride (HCl), yielding the stable this compound product. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent hydrolysis of the anhydride product and the phosgene intermediate.[11]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions is critical for success.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Purity | Key Properties |

| 4-Methyl-anthranilic acid | C₈H₉NO₂ | 151.16 | ≥98% | Off-white solid |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | ≥98% | White crystalline solid, moisture-sensitive, highly toxic |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Clear liquid, flammable, peroxide-former |

| Acetone | C₃H₆O | 58.08 | Reagent Grade | For washing, volatile, flammable |

Step-by-Step Synthesis Workflow

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a stopper. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution of Starting Material: To the flask, add 4-methyl-anthranilic acid (e.g., 5.0 g, 33.1 mmol) and anhydrous tetrahydrofuran (THF, approx. 100 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Reaction Initiation: In a single, careful portion, add triphosgene (e.g., 3.92 g, 13.2 mmol, 0.4 equivalents) to the stirred solution. Caution: This addition must be performed in a certified chemical fume hood.

-

Reaction Progression: Stir the reaction mixture at room temperature for 18-24 hours.[11] The formation of a precipitate (the product) is typically observed as the reaction progresses.

-

Product Isolation: Upon completion, isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the filter cake sequentially with cold THF (2 x 20 mL) and then cold acetone (2 x 20 mL) to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the resulting fine, off-white powder under high vacuum at room temperature for at least 12 hours to remove all residual solvent. A typical yield is in the range of 85-95%.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LCSS: PHOSGENE [web.stanford.edu]

- 10. airgas.com [airgas.com]

- 11. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to Isatoic Anhydride and 4-Methyl-isatoic Anhydride: Structure, Reactivity, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and reactive differences between isatoic anhydride and its 4-methyl substituted analog. As foundational building blocks in modern synthetic chemistry, a nuanced understanding of their distinct properties is critical for their effective application in pharmaceutical and materials science. We will move beyond a simple comparison to explore the underlying electronic and mechanistic principles that govern their behavior, offering field-proven insights for the practicing scientist.

Molecular Structure and Physicochemical Properties

Isatoic anhydride, or 2H-3,1-benzoxazine-2,4(1H)-dione, is a bicyclic compound derived from anthranilic acid.[1] 4-Methyl-isatoic anhydride introduces a single methyl group onto the C4 position of the benzene ring. This seemingly minor substitution has significant consequences for the molecule's electronic properties and reactivity, which will be explored in subsequent sections.

Figure 1. Isatoic Anhydride Figure 1. Isatoic Anhydride

|  Figure 2. this compound Figure 2. this compound

|

A summary of their core physicochemical properties is presented below for direct comparison.

| Property | Isatoic Anhydride | This compound | Reference(s) |

| CAS Number | 118-48-9 | 63480-11-5 | [1][2] |

| Molecular Formula | C₈H₅NO₃ | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 163.13 g/mol | 177.16 g/mol | [1][2] |

| Appearance | White solid | Pale yellow to yellow powder | [1][3] |

| Melting Point | 243 °C (decomposes) | 174 - 180 °C | [1][3] |

Synthesis and Preparation

The industrial synthesis of isatoic anhydride is most commonly achieved through the reaction of anthranilic acid with phosgene in an acidic aqueous solution.[1][4][5] This method is efficient and scalable. Alternative methods include the use of ethyl chloroformate, which proceeds through an N-carboxyethyl intermediate followed by a cyclization step.[6]

The synthesis of this compound follows a parallel logic, typically starting from the corresponding substituted anthranilic acid, 2-amino-5-methylbenzoic acid. The general method of reacting the parent aminobenzoic acid with phosgene is extensible to many substituted variants.[4] Another route involves the oxidation of substituted isatins; for example, 7-methylisatin can be oxidized with hydrogen peroxide in an acid medium to yield the corresponding isatoic anhydride.[7]

Comparative Reactivity: The Electronic Influence of the Methyl Group

The chemistry of isatoic anhydrides is dominated by their reactions with nucleophiles. The heterocyclic ring contains two electrophilic carbonyl carbons, C2 and C4, making it susceptible to ring-opening. The choice of nucleophile and the substitution pattern on the aromatic ring dictate the reaction's outcome.[8][9]

Nucleophilic attack can occur via two primary pathways:

-

Path A (Attack at C4): Attack at the C4 carbonyl (the acid anhydride functionality) leads to the formation of an anthranilamide derivative and the release of carbon dioxide. This is the most common pathway for primary amines and other strong nucleophiles.[8][10]

-

Path B (Attack at C2): Attack at the C2 carbonyl (the carbamate functionality) results in the formation of a 2-ureidobenzoic acid derivative. This pathway becomes more significant with sterically hindered nucleophiles, such as secondary amines.[8]

The key difference between isatoic anhydride and this compound lies in the electronic effect of the methyl group.

Core Directive: The methyl group at the C4 position is a weak electron-donating group (+I inductive effect). This effect increases the electron density of the aromatic ring, which in turn slightly reduces the electrophilicity of the C4 carbonyl carbon. Consequently, this compound is expected to be marginally less reactive towards nucleophiles at the C4 position compared to its unsubstituted counterpart. While this effect is subtle, it can influence reaction rates and, in competitive scenarios, product ratios.

Applications in Drug Development and Research

Isatoic anhydride is a cornerstone scaffold in medicinal chemistry, prized for its ability to generate diverse heterocyclic structures.[11][12] It is a key precursor for the synthesis of quinazolinones and benzodiazepines, classes of compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and CNS-active properties.[12][13]

The 4-methyl substituent in this compound serves as a critical tool for medicinal chemists in lead optimization. The introduction of a methyl group can profoundly impact a drug candidate's properties:

-

Modulating Lipophilicity: The methyl group increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Blocking Metabolism: A methyl group can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Probing Active Sites: The steric bulk of the methyl group can be used to probe the topology of a target's binding pocket, potentially increasing binding affinity and selectivity.

Derivatives of isatoic anhydride are also employed as fluorescent labeling agents for biological molecules like RNA and proteins, and as coupling agents to functionalize materials.[14][15]

Experimental Protocols

The following section details a representative, self-validating protocol for a one-pot, three-component synthesis of a 4(1H)-quinazolinone derivative, a common application of isatoic anhydride chemistry.[16]

Synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one

This protocol describes the reaction between isatoic anhydride, a primary amine, and an aromatic aldehyde. The reaction proceeds via the initial formation of the anthranilamide, which then cyclizes with the aldehyde.

Materials:

-

Isatoic Anhydride (1.0 mmol)

-

Substituted Primary Amine (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol)

-

Ethanol (5 mL)

-

Sulfamic Acid (catalyst, 10 mol%)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.0 mmol, 163 mg).

-

Addition of Amine: Add the primary amine (1.0 mmol) and ethanol (5 mL). Stir the mixture at room temperature. The evolution of CO₂ gas should be observed as the anhydride ring opens. Continue stirring for 30 minutes or until gas evolution ceases, indicating the formation of the intermediate anthranilamide.

-

Addition of Aldehyde and Catalyst: Add the aromatic aldehyde (1.0 mmol) followed by sulfamic acid (0.1 mmol, 9.7 mg).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

While isatoic anhydride and this compound share a common reactive scaffold, the presence of the C4-methyl group imparts a distinct electronic signature. This substitution slightly tempers the reactivity of the C4 carbonyl and provides a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of resulting therapeutic agents. A thorough understanding of these differences enables researchers to make more informed decisions in experimental design, leading to more efficient and targeted synthesis of novel molecules.

References

- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 8. myttex.net [myttex.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. Isatoic anhydride [anshulchemicals.com]

- 13. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

- 15. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

The Strategic deployment of 4-Methyl-isatoic Anhydride in Medicinal Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into the Versatile Chemistry and Pharmacological Potential of 4-Methyl-isatoic Anhydride

This technical guide offers an in-depth exploration of this compound, a versatile heterocyclic building block with significant, yet underexplored, potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles of this compound and charts a course for its future applications in the synthesis of novel therapeutic agents.

Introduction: The Isatoic Anhydride Scaffold

Isatoic anhydrides, including the parent compound 2H-3,1-benzoxazine-2,4(1H)-dione, are well-established and highly valued intermediates in organic and medicinal chemistry.[1][2] Their utility stems from their reactive nature, which allows for facile ring-opening reactions with a variety of nucleophiles, leading to a diverse array of functionalized anthranilic acid derivatives. These derivatives, in turn, serve as key precursors for the synthesis of a multitude of heterocyclic systems with profound pharmacological importance.[3][4][5]

The introduction of a methyl group at the 4-position of the isatoic anhydride ring system, yielding this compound, presents an intriguing modification. While the core reactivity of the anhydride is preserved, the presence and position of this methyl group can be expected to subtly influence the molecule's electronic properties and steric environment. These modifications can, in turn, impact the reaction kinetics and regioselectivity of subsequent transformations, as well as the biological activity profile of the final compounds.

Synthesis of this compound

The synthesis of isatoic anhydride derivatives can be achieved through several established routes. A common and effective method involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent. While specific literature detailing the synthesis of this compound is not abundant, a general and plausible synthetic route can be extrapolated from known procedures for analogous structures.

A logical starting material would be 2-amino-3-methylbenzoic acid. The synthesis would proceed via the following key steps:

Experimental Protocol: Synthesis of this compound from 2-amino-3-methylbenzoic acid

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-3-methylbenzoic acid in a suitable inert solvent (e.g., anhydrous tetrahydrofuran or dioxane) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser attached to a scrubbing system for acidic gases.

-

Phosgenation: A solution of triphosgene (a safer alternative to phosgene gas) in the same solvent is added dropwise to the stirred solution of the aminobenzoic acid at a controlled temperature, typically 0-5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with cold water. The precipitated solid is collected by filtration, washed with cold water to remove any unreacted starting material and byproducts, and dried under vacuum.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the final product.

The causality behind these steps lies in the electrophilic nature of the carbonyl carbons of triphosgene, which readily react with the nucleophilic amino group of 2-amino-3-methylbenzoic acid. The subsequent intramolecular cyclization, driven by the proximity of the carboxylic acid group, leads to the formation of the stable six-membered heterocyclic ring of this compound with the elimination of hydrogen chloride.

Key Reactions and Synthetic Utility

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to substituted quinazolinones and other related heterocyclic scaffolds. The reaction with various amines is a cornerstone of its synthetic application.[6][7]

Reaction with Amines: A Gateway to Quinazolinones

The reaction of this compound with primary amines proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of an N-substituted 2-amino-3-methylbenzamide intermediate. This intermediate can then be cyclized, often in the presence of a dehydrating agent or under thermal conditions, to yield the corresponding quinazolinone derivative.

Experimental Protocol: General Synthesis of 2,3-Disubstituted-8-methyl-quinazolin-4(3H)-ones

-

Ring Opening: To a stirred solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of a primary amine is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the ring-opening reaction.

-

Intermediate Formation: The formation of the 2-amino-3-methylbenzamide intermediate can be monitored by TLC.

-

Cyclization: To the intermediate, a one-carbon synthon, such as an aldehyde or an orthoester, is added. The reaction mixture is then heated to reflux to promote cyclization and dehydration, leading to the formation of the quinazolinone ring.

-

Isolation and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

The choice of the primary amine and the one-carbon synthon allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, providing a powerful tool for generating chemical libraries for structure-activity relationship (SAR) studies.

Potential Applications in Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not prominently documented in publicly available literature, the vast body of research on quinazolinone-based therapeutics allows for informed extrapolation of its potential applications.[8][9] The quinazolinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.

Anticancer Agents

Numerous quinazolinone derivatives have been developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The 4-anilinoquinazoline scaffold, for instance, is a hallmark of several clinically successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The introduction of a methyl group at the 8-position of the quinazolinone ring (derived from this compound) could influence the binding affinity and selectivity of these inhibitors for their target kinases.

Central Nervous System (CNS) Active Agents

The quinazolinone core is also present in a number of compounds with activity in the central nervous system, including sedative-hypnotics and anticonvulsants. The lipophilicity and electronic properties imparted by the 8-methyl group could modulate the ability of these compounds to cross the blood-brain barrier and interact with their respective CNS targets.

Anti-inflammatory and Analgesic Agents

Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[10] The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The 8-methyl substituent could play a role in optimizing the interaction of these compounds with their biological targets.

Future Directions and Conclusion

This compound represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal. While the fundamental reactivity of the isatoic anhydride core is well understood, a systematic investigation into the specific influence of the 4-methyl substituent on reaction outcomes and the biological activity of the resulting compounds is warranted.

Future research should focus on:

-

Developing and optimizing synthetic routes to this compound to ensure its ready availability for research purposes.

-

Exploring a wider range of nucleophiles in reactions with this compound to generate a diverse library of novel heterocyclic compounds.

-

Conducting comprehensive pharmacological screening of these new compounds to identify promising lead candidates for various therapeutic areas.

-

Utilizing computational modeling and structural biology to understand how the 8-methyl group on the quinazolinone scaffold influences target binding and selectivity.

Data Presentation

Table 1: Potential Therapeutic Targets for Quinazolinones Derived from this compound

| Therapeutic Area | Potential Molecular Targets | Rationale for 8-Methyl Substitution |

| Oncology | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), other protein kinases | May enhance binding affinity and selectivity through steric and electronic interactions within the ATP-binding pocket. |

| CNS Disorders | GABA-A Receptors, Voltage-gated ion channels | Can modulate lipophilicity, potentially improving blood-brain barrier penetration and receptor interaction. |

| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways | Could influence the orientation of the molecule within the enzyme's active site, affecting inhibitory potency. |

Visualizations

Caption: General reaction workflow for the synthesis of quinazolinones from this compound.

References

- 1. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 2. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. omicsonline.org [omicsonline.org]

- 10. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties and Aromaticity of Substituted Isatoic Anhydrides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatoic anhydrides are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Their reactivity and ultimate utility in these applications are intrinsically linked to their thermochemical stability and electronic structure, particularly the aromaticity of the fused benzene ring. This technical guide provides a comprehensive exploration of the thermochemical properties and aromaticity of isatoic anhydride and its substituted derivatives. It delves into the experimental and computational methodologies used to determine these characteristics, offering field-proven insights into the causality behind experimental choices. This document is designed to be a valuable resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the structure-property relationships that govern the behavior of these important molecules.

Introduction: The Significance of Isatoic Anhydrides

Isatoic anhydride, chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a bicyclic molecule featuring a benzene ring fused to a dione-containing heterocyclic ring.[3] This unique structural motif imparts a rich chemical reactivity, making it a valuable building block in organic synthesis.[1][2] The reactions of isatoic anhydride are largely governed by the chemistry of the heterocyclic ring, which is susceptible to nucleophilic attack, leading to ring-opening and the formation of various functionalized anthranilic acid derivatives.[4]

The therapeutic potential of compounds derived from isatoic anhydrides is vast, with applications including the development of anti-inflammatory agents, analgesics, and antibacterial drugs.[2] Furthermore, these compounds are instrumental in the synthesis of quinazoline and isoquinoline derivatives, which are scaffolds of significant medicinal importance.[2] Given their widespread use, a thorough understanding of the energetic and electronic properties of substituted isatoic anhydrides is paramount for the rational design of novel synthetic routes and the targeted development of new therapeutic agents.

This guide will systematically explore two key physicochemical aspects of substituted isatoic anhydrides:

-

Thermochemical Properties: Focusing on the enthalpy of formation, combustion, and sublimation, which are critical parameters for assessing the energetic stability and reactivity of these compounds.

-

Aromaticity: Investigating how substituents on the benzene ring modulate the aromatic character of the system, influencing its reactivity and intermolecular interactions.

By integrating experimental data with computational insights, this document aims to provide a holistic view of the structure-property relationships that define this important class of molecules.

Thermochemical Properties: A Quantitative Look at Stability

The thermochemical properties of a molecule provide fundamental information about its stability and the energy changes associated with its chemical transformations. For isatoic anhydrides, these properties are crucial for understanding their reactivity in various synthetic applications. The key thermochemical parameters discussed herein are the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation.

Enthalpy of Formation (ΔfH°)

Computational Approach:

Density Functional Theory (DFT) calculations are a common method for computing the enthalpy of formation of organic molecules. The general workflow involves:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: Using a higher level of theory or a larger basis set to obtain a more accurate electronic energy.

-

Atomization or Isodesmic Reaction Method: These methods are used to calculate the enthalpy of formation by relating the energy of the molecule to the known enthalpies of formation of its constituent atoms or related molecules.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released when one mole of a substance is completely burned in excess oxygen under standard conditions. This is an experimentally accessible value that can be used to calculate the enthalpy of formation. Bomb calorimetry is the standard technique for this measurement.

Experimental Protocol: Bomb Calorimetry

The following is a generalized protocol for determining the enthalpy of combustion of a solid organic compound like a substituted isatoic anhydride using a bomb calorimeter.

Materials and Equipment:

-

Bomb calorimeter apparatus

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Analytical balance (accurate to ±0.1 mg)

-

Ignition wire (e.g., nichrome) of known heat of combustion per unit length

-

Benzoic acid (as a standard for calibration)

-

The substituted isatoic anhydride sample

-

Distilled water

Procedure:

-

Calibration of the Calorimeter: a. Accurately weigh approximately 1 g of benzoic acid and press it into a pellet. b. Measure and weigh a 10 cm piece of ignition wire. c. Secure the benzoic acid pellet in the sample cup of the bomb head and attach the ignition wire to the electrodes, ensuring it is in contact with the pellet. d. Add 1 mL of distilled water to the bomb to saturate the internal atmosphere with water vapor. e. Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm. f. Place the bomb in the calorimeter bucket containing a precisely measured volume (e.g., 2.000 L) of water. g. Assemble the calorimeter, ensuring the ignition leads are connected. h. Allow the system to equilibrate and record the initial temperature for several minutes to establish a baseline. i. Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and then begins to fall. j. After the experiment, release the pressure, open the bomb, and measure the length of the unburned ignition wire. k. Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

-